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molecular formula C11H14N2O4 B1322660 4-((tert-Butoxycarbonyl)amino)nicotinic acid CAS No. 171178-34-0

4-((tert-Butoxycarbonyl)amino)nicotinic acid

Cat. No. B1322660
M. Wt: 238.24 g/mol
InChI Key: FRZDXLXQZVISAQ-UHFFFAOYSA-N
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Patent
US07361760B2

Procedure details

Trichloromethyl chloroformate (9 mL, 75 mmol) was added slowly to a solution of 4-tert-butoxycarbonylamino-nicotinic acid (118) (16.2 g, 68 mmol) in dioxane and refluxed for 4 h under nitrogen atmosphere. The solution was cooled and the solvent was removed under vacuum. The residue was recrystallized by ether to yield 10.92 g (98%) of 1H-pyrido[4,3-d][1,3]oxazine-2,4-dione (119) as white solids. MP: 243° C.; 1H-NMR (DMSO-d6): ), δ 7.32 (d, J=6.0 Hz, 1H), 8.71 (d, J=6.0 Hz, 1H), 9.11 (s, 1H); EIMS m/z 165 (M+1).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC(OC(Cl)(Cl)Cl)=O.C(O[C:14]([NH:16][C:17]1[C:22]([C:23]([OH:25])=[O:24])=[CH:21][N:20]=[CH:19][CH:18]=1)=[O:15])(C)(C)C>O1CCOCC1>[NH:16]1[C:17]2[CH:18]=[CH:19][N:20]=[CH:21][C:22]=2[C:23](=[O:24])[O:25][C:14]1=[O:15]

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC=NC=C1C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 h under nitrogen atmosphere
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized by ether

Outcomes

Product
Name
Type
product
Smiles
N1C(OC(C2=C1C=CN=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.92 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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